molecular formula C16H21FN4O B6982088 [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol

[6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol

Cat. No.: B6982088
M. Wt: 304.36 g/mol
InChI Key: WFAJKTPLROCDEF-UHFFFAOYSA-N
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Description

[6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol is a synthetic compound known for its potential applications in various scientific fields. The structure consists of a pyrazine ring substituted with a methanol group and a complex amine moiety, which contributes to its reactivity and functional versatility.

Properties

IUPAC Name

[6-[[4-(diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O/c1-3-21(4-2)15-6-5-12(7-14(15)17)8-19-16-10-18-9-13(11-22)20-16/h5-7,9-10,22H,3-4,8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAJKTPLROCDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)CNC2=NC(=CN=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions involving careful selection of reagents and catalysts. Commonly, the synthesis begins with the formation of the pyrazine core, followed by sequential introduction of the diethylamino and fluorophenyl groups under controlled temperatures and pressures. The addition of the methanol group usually involves reductive amination or similar strategies.

  • Industrial Production Methods: Industrial-scale production leverages similar synthetic routes but optimizes reaction conditions to enhance yield and purity. This often involves automated flow reactors and in-line purification systems to manage large quantities efficiently.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol is known to participate in a variety of chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by its multiple functional groups, which allow for diverse chemical transformations.

  • Common Reagents and Conditions Used in These Reactions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophilic substitution reagents like alkyl halides. Reactions are often carried out in polar solvents under ambient or slightly elevated temperatures.

  • Major Products Formed from These Reactions: Depending on the reaction conditions, the major products can range from oxidized derivatives to substituted pyrazines with modified side chains.

Scientific Research Applications

This compound is significant in several areas of research:

  • Biology: Its structural features allow it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

  • Industry: Its unique chemical properties enable its use in the development of advanced materials with specific electronic and photophysical characteristics.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its diethylamino and fluorophenyl groups contribute to binding affinity and selectivity. The mechanism often involves modulation of signaling pathways or inhibition of enzyme activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Compared to structurally related compounds, [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol stands out due to:

  • Enhanced stability: Its fluorine substitution provides increased resistance to metabolic degradation.

  • Versatile reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.

  • High binding affinity: Its unique structural configuration ensures strong interactions with biological targets.

Similar compounds include:

  • [4-(Diethylamino)-3-fluorophenyl]methanol

  • Pyrazin-2-ylmethanol derivatives

  • Other fluorinated aromatic amines

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